molecular formula C7H10I2N2 B1524923 1-Butyl-2,5-diiodo-1H-imidazole CAS No. 1211511-69-1

1-Butyl-2,5-diiodo-1H-imidazole

Cat. No.: B1524923
CAS No.: 1211511-69-1
M. Wt: 375.98 g/mol
InChI Key: OYHLEWMOGUKOHN-UHFFFAOYSA-N
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Description

1-Butyl-2,5-diiodo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a butyl group at the first position and iodine atoms at the second and fifth positions of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2,5-diiodo-1H-imidazole typically involves the iodination of 1-butylimidazole. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds via electrophilic substitution, where iodine atoms are introduced at the second and fifth positions of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,5-diiodo-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Butyl-2,5-diiodo-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of iodine, which is known for its disinfectant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Butyl-2,5-diiodo-1H-imidazole involves its interaction with biological molecules through its imidazole ring and iodine atoms. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The iodine atoms can also participate in redox reactions, contributing to the compound’s antimicrobial activity .

Comparison with Similar Compounds

    1-Butyl-2-iodo-1H-imidazole: Similar structure but with only one iodine atom.

    1-Butyl-4,5-diiodo-1H-imidazole: Iodine atoms at different positions.

    1-Butyl-2,4,5-triiodo-1H-imidazole: Contains an additional iodine atom.

Uniqueness: 1-Butyl-2,5-diiodo-1H-imidazole is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

1-butyl-2,5-diiodoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10I2N2/c1-2-3-4-11-6(8)5-10-7(11)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHLEWMOGUKOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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